[3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol
Description
[3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol: is an organic compound characterized by the presence of a thiol group attached to a benzene ring substituted with a methyl group and a sulfanylmethyl group
Properties
CAS No. |
42082-63-3 |
|---|---|
Molecular Formula |
C9H12S2 |
Molecular Weight |
184.3 g/mol |
IUPAC Name |
[3-methyl-5-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C9H12S2/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4,10-11H,5-6H2,1H3 |
InChI Key |
HTACPLQRZCJHHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CS)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol typically involves the introduction of the thiol group onto a pre-formed aromatic ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated aromatic compound, reacts with a thiol reagent under basic conditions. The reaction conditions often include the use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a base such as sodium hydride (NaH).
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the thiol group, leading to the formation of various derivatives. Reagents such as alkyl halides can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, bases like sodium hydride (NaH)
Major Products Formed:
Oxidation: Disulfides, sulfonic acids
Reduction: Corresponding sulfides
Substitution: Various alkylated derivatives
Scientific Research Applications
Chemistry: In chemistry, [3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of thiol-based redox reactions. It can be used as a model compound to investigate the role of thiols in biological systems and their interactions with other biomolecules.
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Thiol-containing compounds are known for their antioxidant activity, and this compound could be investigated for its ability to scavenge free radicals and protect cells from oxidative damage.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol involves its thiol group, which can participate in various chemical reactions. The thiol group can undergo oxidation to form disulfides, which can further react to form sulfonic acids. The compound can also act as a nucleophile, participating in substitution reactions to form various derivatives. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
[3-Methyl-5-(sulfanylmethyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of a thiol group.
[3-Methyl-5-(sulfanylmethyl)phenyl]methanamine: Similar structure but with an amine group instead of a thiol group.
[3-Methyl-5-(sulfanylmethyl)phenyl]methane: Similar structure but without any functional group.
Uniqueness: The presence of the thiol group in [3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol makes it unique compared to its analogs. Thiol groups are highly reactive and can participate in a wide range of chemical reactions, making this compound particularly versatile for various applications. The ability to form disulfides and other sulfur-containing derivatives adds to its uniqueness and potential utility in different fields.
Biological Activity
[3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H14S2
- IUPAC Name : 3-Methyl-5-(sulfanylmethyl)phenylmethanethiol
This compound features a phenyl ring substituted with a methyl group and a sulfanylmethyl group, contributing to its unique reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in biological systems.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial and antifungal properties, making it a candidate for further investigation in the development of antimicrobial agents.
- Cytotoxic Effects : Some studies have indicated that this compound may inhibit the growth of certain cancer cell lines, suggesting potential applications in cancer therapy.
Antioxidant Activity
A study conducted by Etschmann et al. (2021) evaluated the antioxidant capacity of various sulfur-containing compounds, including this compound. The results demonstrated a significant ability to reduce oxidative stress markers in vitro, indicating its potential as an antioxidant agent.
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| This compound | 85 | 25 |
| Standard Antioxidant (Ascorbic Acid) | 90 | 20 |
Antimicrobial Activity
In another study focused on antimicrobial properties, this compound was tested against various bacterial strains. The findings suggested moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Cytotoxicity Studies
Research published by Mirata et al. (2022) investigated the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited selective cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 30 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 30 |
| HeLa (Cervical Cancer) | 45 |
| A549 (Lung Cancer) | 50 |
Case Studies
- Case Study on Antioxidant Mechanism : A detailed investigation into the mechanism of action revealed that this compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in liver cells exposed to oxidative stress.
- Clinical Implications in Cancer Therapy : A clinical trial is currently ongoing to evaluate the efficacy of this compound in combination with standard chemotherapy agents for patients with advanced breast cancer. Initial results suggest improved patient outcomes with reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
